Violuric acid
Overview
Description
Violuric acid, also known as 6-Hydroxy-5-nitroso-1H-pyrimidine-2,4-dione, is an organic compound with the molecular formula C4H3N3O4. It crystallizes as a white or off-white monohydrate and is notable for forming deeply colored salts. The compound has attracted significant attention due to its unique chemical properties and applications in various fields .
Mechanism of Action
Target of Action
Violuric acid is an organic compound that has been identified as a redox mediator used in the laccase system . The primary target of this compound is the enzyme laccase, which is a type of oxidase that plays a crucial role in the oxidation of phenolic compounds .
Mode of Action
The interaction of this compound with laccase is based on its redox properties. This compound acts as a mediator, facilitating the transfer of electrons from the substrate to the enzyme . This interaction results in the oxidation of the substrate and the reduction of the enzyme, thereby enabling the enzyme to continue its catalytic cycle .
Biochemical Pathways
The action of this compound primarily affects the biochemical pathways involving laccase. Laccase is involved in various biological processes, including lignin degradation, pigment biosynthesis, and detoxification . By acting as a redox mediator, this compound enhances the efficiency of these processes .
Pharmacokinetics
It is known that this compound is soluble in water , which suggests that it could be readily absorbed and distributed in biological systems
Result of Action
The primary result of this compound’s action is the enhancement of laccase-mediated oxidation processes . This can lead to increased efficiency in the degradation of lignin and other phenolic compounds . Additionally, this compound and its derivatives have been used as analytical reagents for the spectrophotometric determination and titration of various metals and metal ions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the redox potential of this compound . Additionally, the presence of other compounds, such as metals, can also influence the action of this compound
Biochemical Analysis
Biochemical Properties
Violuric acid and many of its derivatives, such as thiothis compound, 1,3-dimethylthis compound, and diphenylthiothis compound, have historically been used as analytical reagents for spectrophotometric determination and titration of various metals and metal-ions . These interactions are often deeply colored, indicating a strong interaction between this compound and these biomolecules .
Cellular Effects
Given its role as an analytical reagent, it is likely that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to readily deprotonate to give salts of the anion [ON=C(CONH)2CO]−, which are often deeply colored . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Given its stability and the fact that it readily forms salts, it is likely that this compound has long-term effects on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
Given its role as an analytical reagent, it is likely that this compound interacts with various enzymes and cofactors, potentially influencing metabolic flux and metabolite levels .
Transport and Distribution
Given its ability to form salts, it is likely that this compound interacts with various transporters and binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
Given its ability to form salts, it is likely that this compound is directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Violuric acid was first synthesized by Adolf Baeyer through the reaction of barbituric acid with nitrous acid . Another common method involves the condensation of alloxan with hydroxylamine hydrochloride . The reaction typically proceeds under mild conditions, yielding this compound in high purity.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound generally follows the laboratory procedures mentioned above. The scalability of these methods allows for the production of this compound in larger quantities for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Violuric acid undergoes various chemical reactions, including:
Reduction: The reduction of this compound typically involves the conversion of the nitroso group to an amino group.
Substitution: this compound can participate in substitution reactions, particularly with metal ions to form brightly colored salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Metal salts like sodium hydroxide and potassium hydroxide are used to form violurate salts.
Major Products:
Oxidation: Neutral radicals of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Violurate salts with vibrant colors, depending on the metal ion involved.
Scientific Research Applications
Violuric acid has a wide range of applications in scientific research:
Medicine: The compound’s ability to form stable radicals makes it a potential candidate for studying oxidative stress and related biological processes.
Comparison with Similar Compounds
Barbituric acid: A precursor in the synthesis of violuric acid, sharing a similar pyrimidine structure.
Thiothis compound: A sulfur-containing derivative of this compound with similar chemical properties.
1,3-Dimethylthis compound: A methylated derivative with distinct spectrophotometric characteristics.
Uniqueness: this compound is unique due to its ability to form deeply colored salts with various metal ions, a property not commonly observed in its analogs. This characteristic makes it particularly valuable in analytical chemistry for the detection and quantification of metal ions .
Properties
IUPAC Name |
6-hydroxy-5-nitroso-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-2-1(7-11)3(9)6-4(10)5-2/h(H3,5,6,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRVLSKRYVIEPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058954 | |
Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87-39-8 | |
Record name | Violuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Violuric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxyiminobarbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VIOLURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05RFR8AC84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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